4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]phthalazin-1(2H)-one
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Overview
Description
4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core structure
Preparation Methods
The synthesis of 4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-3-(1-pyrrolidinylsulfonyl)benzaldehyde with hydrazine derivatives under controlled conditions . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include sodium acetate, palladium catalysts, and boron reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- 4-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-2H-phthalazin-1-one
- 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 1-(4-(1-PYRROLIDINYLSULFONYL)PHENYL)ETHANONE
This article provides a comprehensive overview of 4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-9-14(12-17(13)26(24,25)22-10-4-5-11-22)18-15-6-2-3-7-16(15)19(23)21-20-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,23) |
InChI Key |
RWHBGJIFNLKNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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